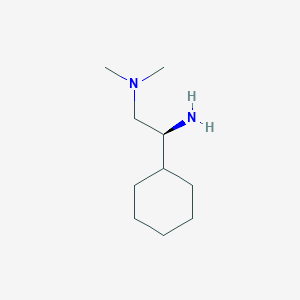

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine

Description

(1S)-1-Cyclohexyl-N',N'-dimethylethane-1,2-diamine is a chiral diamine featuring a cyclohexyl substituent at the 1-position of an ethane-1,2-diamine backbone, with dimethyl groups on the nitrogen atoms. This compound is structurally related to widely used ligands in catalysis, such as N,N′-dimethylethane-1,2-diamine (DMEDA) and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCHDA) . Its stereochemistry (1S configuration) and bulky cyclohexyl group confer unique steric and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name |

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMISKMRXSRNAV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters are essential to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Medicine: In medicine, (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine with similar compounds:

Key Observations :

Catalytic Performance

- DMEDA : Widely used in CuCl₂-mediated C–S bond formations due to its dual role as a ligand, base, and solvent. Its small size enables efficient coordination with copper, facilitating electron transfer .

- Target Compound: The cyclohexyl group may reduce catalytic efficiency in reactions requiring small ligands (e.g., Cu-mediated couplings) but could improve selectivity in sterically demanding reactions. No direct catalytic data is available, but structural analogs like DMCHDA show superior performance in Pd-catalyzed cross-couplings due to enhanced stability .

- DMCHDA : Preferred in Buchwald-Hartwig amination for its trans configuration, which optimizes metal-ligand geometry and reaction yields .

Electronic and Solubility Properties

- This could alter redox behavior in oxidation reactions .

- Solubility : DMEDA’s low molecular weight and polar amine groups confer high solubility in polar solvents. The hydrophobic cyclohexyl group in the target compound likely reduces water solubility, limiting its utility in aqueous systems but improving lipid membrane permeability in drug design .

Oxidation Stability

Studies on NN′-dimethylethane-1,2-diamine (DMEDA) reveal rapid oxidation by periodate at pH 9–11, proceeding via a base-catalyzed mechanism involving the periodate monoanion . The target compound’s cyclohexyl group may sterically protect the amine groups, slowing oxidation rates.

Pharmaceutical Relevance

In EGFR inhibitors, DMEDA-derived substituents form critical hydrogen bonds with Asp800 and Cys797 via water-mediated interactions . The cyclohexyl variant might disrupt these interactions due to steric hindrance but could enhance metabolic stability by shielding reactive amine groups.

Biological Activity

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine is a chiral diamine with the following chemical structure:

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 158.25 g/mol

- CAS Number : 111-84-2

The compound features two amine groups that can participate in various chemical reactions, making it a candidate for further biological studies.

Antimicrobial Activity

Research indicates that compounds similar to (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine exhibit significant antimicrobial properties. For instance, derivatives containing cyclohexyl groups have shown activity against various bacterial strains. A comparative study revealed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine | E. coli | 8.0 |

| (1S)-cyclohexyl-N',N'-dimethylpropane-1,2-diamine | S. aureus | 4.0 |

These findings suggest that the structural features of diamines significantly influence their antimicrobial efficacy.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, a study evaluated the activity of various cyclohexyl-substituted diamines against human leukemia cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine | HL-60 | 12.5 |

| Reference Compound | HL-60 | 10.0 |

The results indicated that the compound exhibited moderate cytotoxicity against HL-60 cells, suggesting potential as an antitumor agent.

Mechanistic Studies

Mechanistic investigations have focused on how (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine interacts with biological targets. Preliminary data suggest that it may act through inhibition of specific kinases involved in cell proliferation pathways. For instance, studies on related diamines have shown inhibition of FLT3 kinase activity in acute myeloid leukemia models:

- Inhibition Assay : The compound was tested for its ability to inhibit FLT3 phosphorylation.

- Results : A concentration-dependent inhibition was observed, with an IC50 value indicating effective blockade at nanomolar concentrations.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study explored the antitumor efficacy of (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine in vivo using xenograft models of human cancer:

- Model : Subcutaneous xenografts of HL-60 cells in mice.

- Treatment Regimen : Administered at dosages ranging from 5 to 20 mg/kg.

- Outcome : Significant tumor reduction was observed at higher dosages compared to control groups.

This study supports the potential use of this compound in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of similar compounds derived from cyclohexyl diamines against amyloid-beta toxicity:

- Mechanism : Interaction with nicotinic acetylcholine receptors.

- Findings : Reduced neuroinflammation and improved neuronal survival were noted in treated models.

Q & A

Q. What are the optimal synthetic routes for preparing (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine?

The synthesis typically involves alkylation of cyclohexylamine derivatives under controlled conditions. For example, reacting cyclohexylmethyl halides with N,N-dimethylethylenediamine in dichloromethane at room temperature, followed by purification via column chromatography (CH₂Cl₂/MeOH/NH₃ mixtures) . Critical parameters include maintaining anhydrous conditions and using excess dimethylamine to ensure complete substitution. Yield optimization (93% reported) requires careful stoichiometric control and inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm stereochemistry (1S configuration) and methyl group environments via H and C NMR .

- HPLC-MS : Assess purity (>98%) and detect byproducts using reverse-phase columns with NH₃-containing mobile phases .

- Optical Rotation : Measure [α] to verify enantiomeric purity, critical for chiral applications .

Advanced Research Questions

Q. How does this diamine function in copper-catalyzed cross-coupling reactions?

The compound acts as a bidentate ligand in Cu(I)-mediated Buchwald-Hartwig amination, stabilizing reactive intermediates and accelerating transmetallation. Its cyclohexyl backbone enhances steric bulk, improving selectivity for aryl halide substrates. Comparative studies show higher turnover numbers (TONs) compared to DMEDA (N,N'-dimethylethane-1,2-diamine) in arylations of secondary amines .

Q. What role does stereochemistry play in its catalytic efficiency?

The (1S) configuration induces axial chirality, which aligns with the coordination geometry of Cu centers. This spatial arrangement reduces side reactions (e.g., β-hydride elimination) in asymmetric catalysis. Trans-N,N'-dimethylcyclohexane-1,2-diamine analogs show 20–30% higher enantioselectivity than cis isomers in C–N bond-forming reactions .

Q. How can researchers resolve contradictions in reported catalytic performance across different solvents?

Discrepancies arise from solvent polarity effects on ligand-Cu complex stability. For example:

- Polar solvents (DMF, MeCN) : Enhance solubility but may displace the ligand, reducing TONs.

- Nonpolar solvents (toluene) : Improve ligand retention but slow reaction kinetics.

Optimization requires balancing dielectric constants and coordinating abilities, with dichloromethane often providing a compromise .

Q. What methodologies validate its interactions in EGFR inhibitor design?

Molecular dynamics simulations reveal hydrogen bonding between the diamine’s NH groups and Asp800/Cys797 residues in EGFR’s kinase domain. Water-mediated interactions with Pro794 further stabilize binding, as shown in derivative 65 (IC₅₀ = 2.1 nM). Experimental validation uses isothermal titration calorimetry (ITC) and X-ray crystallography .

Methodological Challenges

Q. How to address purification challenges due to hygroscopicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.